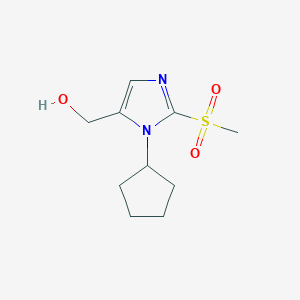
(1-Cyclopentyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-Cyclopentyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol” is a chemical compound with the molecular formula C10H16N2O3S and a molecular weight of 244.31 . It is a derivative of imidazole, a five-membered heterocyclic moiety .
Molecular Structure Analysis
The molecular structure of “this compound” includes a cyclopentyl group, a methanesulfonyl group, and an imidazole ring attached to a methanol group . The InChI code for this compound is provided in some references .Applications De Recherche Scientifique
Methanol Synthesis from Methane
Methanol, a fundamental chemical produced in significant quantities globally, finds extensive use in various sectors, including as a fuel and in the manufacture of plastics, paints, and explosives. The direct oxidation of methane to methanol presents a promising method for methanol synthesis. This process involves both heterogeneous and homogeneous oxidation techniques, emphasizing the importance of catalyst selection, particularly transition metal oxides like molybdenum and iron, to facilitate the conversion. The challenge lies in achieving high yield and selectivity for methanol amidst concerns of environmental pollution and the quest for green mediums and efficient catalysts (Han et al., 2016).
Methanotrophic Bacteria in Biotechnological Applications
Methanotrophs, capable of utilizing methane as their sole carbon source, offer a bio-based approach to methane conversion, yielding products like single-cell protein, biopolymers, and methanol. These bacteria could be genetically engineered to produce new compounds, indicating the potential for developing sustainable biotechnological applications utilizing methane. Challenges exist, including the low solubility of methane as a carbon source, yet the environmental benefits of converting methane, a potent greenhouse gas, into valuable products continue to drive research in this area (Strong et al., 2015).
Catalytic Conversion of Methane at Low Temperatures
Catalytic conversion of methane into valuable products like syngas, methanol, and light olefins at low temperatures represents a significant area of research. Nickel-based catalysts, for instance, have shown promise in syngas production through steam reforming of methane, with minimal coke formation. The advancement in catalyst development, particularly for the direct conversion of methane to methanol, highlights the ongoing efforts to achieve efficient conversion processes under mild conditions, addressing both the challenges of methane activation and selectivity of the products (Chen et al., 2020).
Green Chemistry in Methane Conversion
The conversion of methane into more valuable hydrocarbons via the catalytic methylation of aromatics presents an environmentally friendly approach to utilizing methane, a major greenhouse gas. Oxidative methylation, involving the partial oxidation of methane to methanol followed by methylation of benzene, leverages moderately acidic zeolite catalysts. This process underscores the potential of methane as a feedstock for the petrochemical industry, promoting green chemistry principles by minimizing environmental impact and enhancing material and energy efficiency (Adebajo, 2007).
Bioinspired Oxidation of Methane
Exploring the mechanisms of methane monooxygenase (MMO) enzymes found in methanotrophic bacteria offers insights into bioinspired approaches for methane oxidation to methanol. These enzymes perform the conversion with high selectivity under ambient conditions, presenting a model for developing catalytic processes that mimic natural systems. Research into homogeneous and heterogeneous analogues of MMOs demonstrates potential pathways for industrial applications, aiming to convert methane directly to methanol efficiently and sustainably (Shteinman, 2020).
Propriétés
IUPAC Name |
(3-cyclopentyl-2-methylsulfonylimidazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-16(14,15)10-11-6-9(7-13)12(10)8-4-2-3-5-8/h6,8,13H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFJDJFBVAUOFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(N1C2CCCC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}diethylamine](/img/structure/B6339953.png)
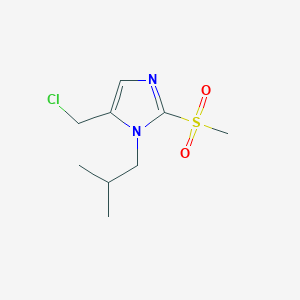
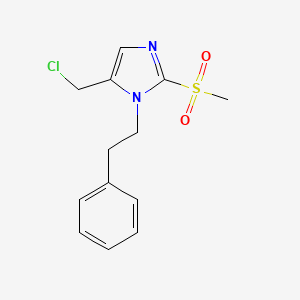
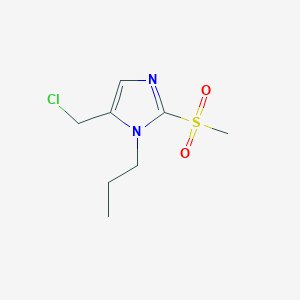
![[2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6339995.png)
![[2-Methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340003.png)
![[1-(Butan-2-yl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340016.png)
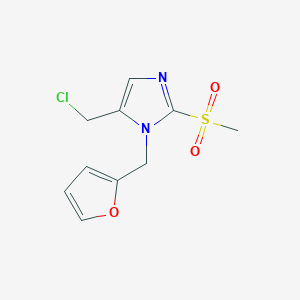
![{1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340028.png)
![{1-[2-(Diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340053.png)
![{1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340055.png)
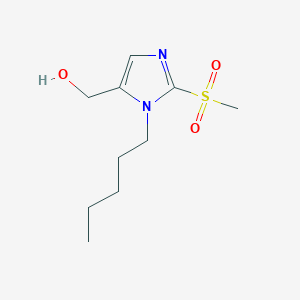
![[2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340069.png)
![[1-(Furan-2-ylmethyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340070.png)